Naphthomycin A

Overview

Description

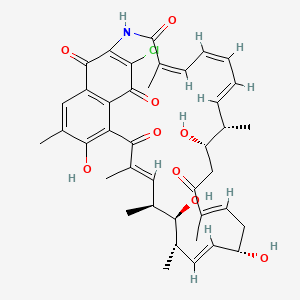

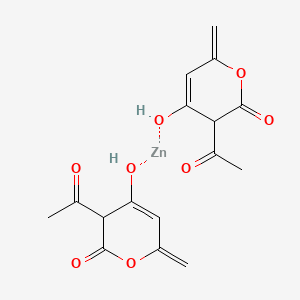

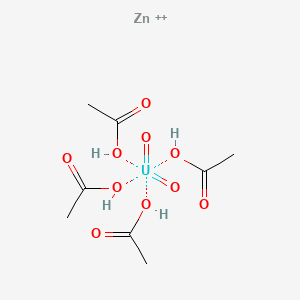

Naphthomycin A is a type of naphthomycin . It was isolated as a yellow pigment from Streptomyces collinus and it shows antibacterial, antifungal, and antitumor activities . Naphthomycins have the longest ansa aliphatic carbon chain of the ansamycin family .

Synthesis Analysis

Naphthomycins are 29-membered naphthalenic ansamacrolactam antibiotics with antimicrobial and antineoplastic activities . Their biosynthesis starts from 3-amino-5-hydroxy-benzoic acid (AHBA). By PCR amplification with primers for AHBA synthase and amino-dehydroquinate (aDHQ) synthase, a genomic region containing orthologs of these genes was identified in Streptomyces sp. CS .Molecular Structure Analysis

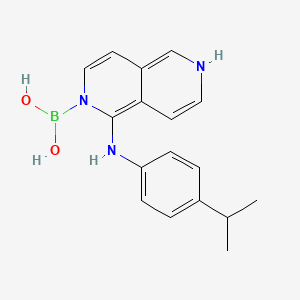

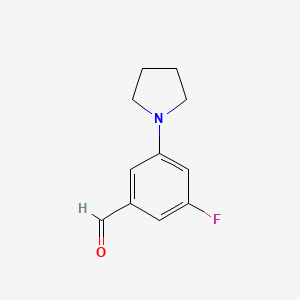

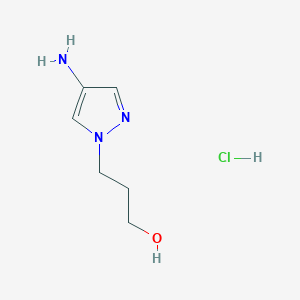

The molecular formula of this compound is C40H46ClNO9 . Its average mass is 720.247 Da and its monoisotopic mass is 719.286133 Da . It has 6 defined stereocentres .Chemical Reactions Analysis

The structure of this compound and its derivatives were elucidated by an X-ray structural analysis of a methylation product .Scientific Research Applications

Antineoplastic Activity

Naphthomycin A, identified from Streptomyces, displays significant antineoplastic properties, particularly against murine tumors such as Ehrlich carcinoma and IMC carcinoma. It exhibits potent cytotoxicity against various murine leukemic cells, with IC50 values ranging from 0.4-1.3 microgram/ml. The compound's mechanism of action involves the inhibition of SH enzymes critical for nucleic acid biosynthesis, making it unique among ansamycins (Okabe et al., 1985).

Cytotoxicity and Antimicrobial Properties

Naphthomycin K, a derivative of this compound, isolated from Streptomyces sp. CS, shows evident cytotoxicity against P388 and A-549 cell lines. This highlights the broader potential of this compound derivatives in the field of oncology (Lu & Shen, 2007).

Biosynthetic Gene Cluster Analysis

Investigations into the biosynthetic gene cluster of naphthomycin in Streptomyces sp. CS reveal insights into its complex production process. This research aids in understanding the biosynthesis of naphthalenic ansamycins and can be pivotal for engineering ansamacrolactams with improved pharmaceutical properties (Wu et al., 2011).

Structural Elucidation and Variants

Structural analysis of naphthomycins, including this compound, provides insights into their unique molecular configurations. This is essential for understanding their pharmacological properties and potential modifications for enhanced efficacy (Keller-Schierlein et al., 1983).

Biosynthesis Pathway

The biosynthesis pathway of this compound involves the polyketide pathway, starting from 3-amino-5-hydroxybenzoic acid. Understanding this pathway is crucial for the potential synthetic production and modification of this compound (Lee et al., 1994).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46ClNO9/c1-20-11-9-8-10-12-23(4)40(51)42-34-33(41)39(50)31-28(38(34)49)18-26(7)37(48)32(31)36(47)25(6)17-24(5)35(46)22(3)14-16-27(43)15-13-21(2)30(45)19-29(20)44/h8-14,16-18,20,22,24,27,29,35,43-44,46,48H,15,19H2,1-7H3,(H,42,51)/b10-8-,11-9+,16-14+,21-13+,23-12-,25-17+/t20-,22-,24-,27-,29-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEGRHYJHHPVDH-UMKVKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)